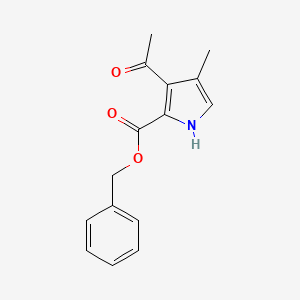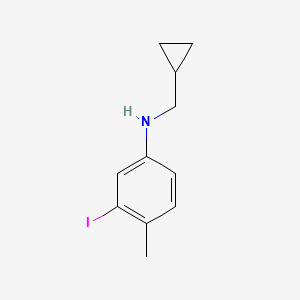
benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound with an intriguing structure. It contains a pyrrole ring fused with an acetyl group and a benzyl moiety. This compound belongs to the indole family, which plays a significant role in natural products, drugs, and cell biology .
Méthodes De Préparation
The synthetic routes for benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate involve cyclization reactions One common method is the Fischer indole cyclization
Fischer Indole Cyclization:
Analyse Des Réactions Chimiques
Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the carbonyl group can yield different products.
Substitution: The benzyl group can be substituted. Common reagents include reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and Lewis acids (e.g., AlCl₃).
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: It may exhibit biological activity due to its indole scaffold. Researchers explore its potential as an anticancer agent or antimicrobial compound.
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Its derivatives could have industrial applications.
Mécanisme D'action
The exact mechanism of benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate is unique, it shares similarities with other indole derivatives. Some related compounds include indole-3-acetic acid (a plant hormone) and other synthetic indoles .
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-10-8-16-14(13(10)11(2)17)15(18)19-9-12-6-4-3-5-7-12/h3-8,16H,9H2,1-2H3 |
Clé InChI |
WXRCUEPEYCTAFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C1C(=O)C)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)


![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)



![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)



